4-(3-hydroxyprop-1-ynyl)benzoic Acid

Übersicht

Beschreibung

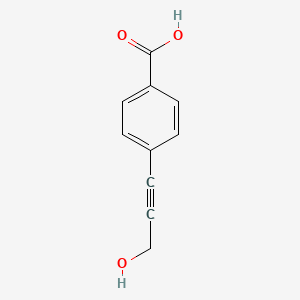

4-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of benzoic acid, where a hydroxypropynyl group is attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyprop-1-ynyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with propargyl alcohol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative catalysts and solvents to optimize the reaction conditions and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Hydroxyprop-1-ynyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-oxoprop-1-ynyl)benzoic acid.

Reduction: The triple bond in the propynyl group can be reduced to a double or single bond, leading to the formation of 4-(3-hydroxyprop-1-enyl)benzoic acid or 4-(3-hydroxypropyl)benzoic acid, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for the reduction of the triple bond.

Major Products

Oxidation: 4-(3-Oxoprop-1-ynyl)benzoic acid

Reduction: 4-(3-Hydroxyprop-1-enyl)benzoic acid, 4-(3-Hydroxypropyl)benzoic acid

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(3-hydroxyprop-1-ynyl)benzoic acid has the molecular formula and features a hydroxyl group attached to a propynyl chain, which enhances its reactivity. The compound exhibits both acidic and phenolic characteristics, making it versatile in chemical reactions.

Pharmaceutical Development

The compound has been explored for its potential in drug development. Studies indicate that derivatives of 4-hydroxybenzoic acid exhibit anti-inflammatory and analgesic properties, suggesting that this compound could serve as a lead compound in the synthesis of new therapeutic agents targeting conditions like arthritis and other inflammatory diseases .

Case Study:

A study highlighted the effectiveness of hydroxybenzoic acid derivatives in inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory process. This opens avenues for developing non-steroidal anti-inflammatory drugs (NSAIDs) based on this compound .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating its potential use in formulating new antimicrobial agents .

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Agricultural Applications

The compound has also been investigated for its role as a plant growth regulator. Its ability to modulate plant hormone levels can enhance growth rates and improve resistance to environmental stressors .

Case Study:

In agricultural trials, the application of this compound resulted in a noticeable increase in the yield of crops such as tomatoes and peppers, demonstrating its effectiveness as a natural growth enhancer.

Polymer Chemistry

This compound is utilized as a building block in the synthesis of polymers. Its ability to form esters makes it valuable in creating polymeric materials with enhanced thermal stability and mechanical properties .

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(ester) | 250 | 60 |

| Poly(urethane) | 230 | 75 |

Cosmetic Formulations

Due to its antioxidant properties, this compound is increasingly being incorporated into cosmetic formulations aimed at skin protection and anti-aging . Its ability to scavenge free radicals makes it an attractive ingredient for skincare products.

Wirkmechanismus

The mechanism of action of 4-(3-hydroxyprop-1-ynyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-(3-Hydroxyprop-1-ynyl)benzoic acid can be compared with other similar compounds, such as:

4-(3-Hydroxypropyl)benzoic acid: Lacks the triple bond in the propynyl group, resulting in different chemical reactivity and biological activity.

4-(3-Oxoprop-1-ynyl)benzoic acid:

4-(3-Hydroxyprop-1-enyl)benzoic acid: Contains a double bond instead of a triple bond, affecting its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of a hydroxy group and a triple bond, which provides distinct chemical reactivity and potential for diverse applications.

Biologische Aktivität

4-(3-Hydroxyprop-1-ynyl)benzoic acid (4-HBPA) is a compound characterized by its unique structure, which includes a benzoic acid moiety linked to a terminal alkyne group via a three-carbon chain containing a hydroxyl group. This structural configuration suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and bioconjugation.

Structural Characteristics

The compound features:

- Benzoic Acid Group : Provides acidity and potential for interaction with biological targets.

- Terminal Alkyne Group : Allows for click chemistry applications, facilitating the attachment of biomolecules.

- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding, influencing biological interactions.

1. Click Chemistry Applications

The terminal alkyne functionality of 4-HBPA is particularly noteworthy for its use in click chemistry, which is a powerful method for bioconjugation. This technique can be employed to:

- Attach drugs or imaging agents to proteins.

- Develop novel probes for studying protein interactions in living cells.

2. Potential Antifungal Activity

Research on related hydroxybenzoic acid derivatives indicates that compounds with similar structures exhibit antifungal properties. For instance, several hydroxybenzoic acid esters have demonstrated fungicidal activity against various phytopathogenic fungi . Although specific data on 4-HBPA is lacking, its structural similarity to these active compounds suggests it may possess similar biological effects.

Case Study: Hydroxybenzoic Acid Derivatives

A comprehensive review highlighted the biological activities of various hydroxybenzoic acid derivatives, noting their antimicrobial, antiviral, and anti-inflammatory properties. The study emphasized that modifications to the hydroxyl and carboxylic acid groups can significantly enhance bioactivity .

Research on Related Compounds

In studies focused on compounds structurally related to 4-HBPA:

- 3-Amino-4-hydroxy Benzoic Acid was shown to inhibit lipid metabolism in a mouse model of non-alcoholic steatohepatitis (NASH), suggesting that similar mechanisms might be explored for 4-HBPA .

- Various hydroxybenzoate esters have been evaluated for their antifungal activity, with some showing significant efficacy against plant pathogens at low concentrations .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(3-hydroxyprop-1-ynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPOYFHYEJNVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409560 | |

| Record name | 4-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63197-50-2 | |

| Record name | 4-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.